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molecular formula C9H15N3 B1609600 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- CAS No. 89151-20-2

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-

Cat. No. B1609600
M. Wt: 165.24 g/mol
InChI Key: JLKUJTQWPMGUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04489075

Procedure details

A solution of 4-vinylpyridine (52.5 g) in methanol (250 cm3) was added dropwise over 2 hours to a stirred solution of 1,2-diaminoethane in methanol (500 cm3) and water (500 cm3) under reflux in the presence of an excess of concentrated hydrochloric acid (pH1). After a further 1.5 hours the mixture was concentrated in vacuo and basified to pH9 with 4M sodium hydroxide solution. The solution was extracted with chloroform (4×150 cm3) and the dried (MgSO4) extracts were evaporated in vacuo to give an oil. Distillation gave N-[2-(4-pyridyl)ethyl]-1,2-diaminoethane as a colourless oil, b.p. 119°-122°/0.09 mm (27.0 g).
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[NH2:9][CH2:10][CH2:11][NH2:12].Cl>CO.O>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][NH:9][CH2:10][CH2:11][NH2:12])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After a further 1.5 hours the mixture was concentrated in vacuo
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform (4×150 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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